molecular formula C13H17N3O B5674144 N-isobutyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide

N-isobutyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide

Cat. No. B5674144
M. Wt: 231.29 g/mol
InChI Key: QQNPIZGIGPGFPW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-isobutyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide and related derivatives typically involves multi-step chemical processes. For instance, Blackburn and Guan (2000) extended the three-component synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives through a novel acid-induced dealkylation reaction on the solid phase, enabling access to novel substitution patterns at the 3-position (Blackburn & Guan, 2000). Additionally, the synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids by reacting 2-aminopyridines with ethyl 2-chloroacetoacetate demonstrates another method to achieve derivatives of the core structure, emphasizing the versatility in synthetic approaches (Abignente et al., 1982).

Molecular Structure Analysis

The molecular structure of N-isobutyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide, characterized by techniques such as NMR and crystallography, reveals significant insights into its chemical behavior and potential interactions. For instance, the designed peptides pyridine-2-carboxamidonetropsin and 1-methylimidazole-2-carboxamidonetropsin, related in structure, exhibit specific binding affinities to DNA sequences, highlighting the importance of structural analysis in understanding the biological relevance of such compounds (Wade et al., 1993).

Chemical Reactions and Properties

N-isobutyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide participates in various chemical reactions, underlining its chemical versatility. For example, Darapaneni Chandra Mohan et al. (2013) reported aqueous syntheses of methylimidazo[1,2-a]pyridines without deliberate addition of catalysts, illustrating the compound's reactivity and potential for modification in mild conditions (Mohan et al., 2013).

Physical Properties Analysis

The physical properties of N-isobutyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide, such as solubility, melting point, and stability, are essential for its application in various fields. These properties depend on the molecular structure and substitution patterns on the imidazo[1,2-a]pyridine core. Studies focusing on similar compounds provide insights into how different substituents affect these physical properties, although specific data on N-isobutyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide would require targeted research.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, potential for forming derivatives, and participation in catalytic cycles, make N-isobutyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide a valuable compound for further study. Research by Mohan et al. (2013) on the silver-catalyzed aminooxygenation of similar structures to produce imidazo[1,2-a]pyridine-3-carbaldehydes showcases the compound's utility in synthetic chemistry (Mohan et al., 2013).

properties

IUPAC Name

2-methyl-N-(2-methylpropyl)imidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-9(2)8-14-13(17)12-10(3)15-11-6-4-5-7-16(11)12/h4-7,9H,8H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNPIZGIGPGFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isobutyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide

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